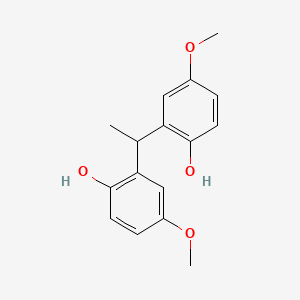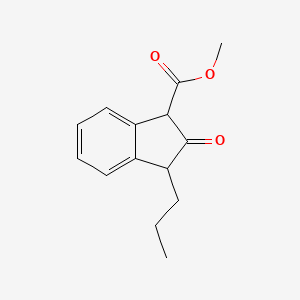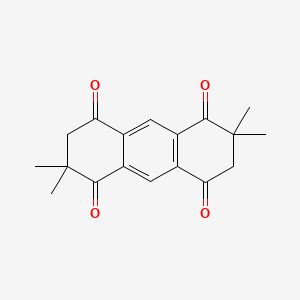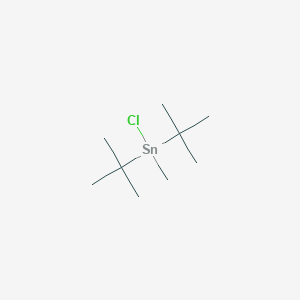
7-(2-Phenoxyethyl)-8-morpholino-3-methylxanthine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2-Phenoxyethyl)-8-morpholino-3-methylxanthine is a complex organic compound that belongs to the xanthine class of chemicals. Xanthines are known for their stimulant effects and are commonly found in various pharmaceuticals and natural products. This particular compound is of interest due to its unique structure, which combines a phenoxyethyl group, a morpholino group, and a methylxanthine core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Phenoxyethyl)-8-morpholino-3-methylxanthine typically involves multiple steps, starting with the preparation of the xanthine core. The xanthine core can be synthesized through the condensation of urea with malonic acid derivatives, followed by cyclization. The phenoxyethyl group is introduced via an etherification reaction, where phenol is reacted with ethylene oxide in the presence of a base such as sodium hydroxide . The morpholino group is then added through a nucleophilic substitution reaction, where morpholine is reacted with an appropriate leaving group on the xanthine core .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction conditions and improve efficiency .
化学反応の分析
Types of Reactions
7-(2-Phenoxyethyl)-8-morpholino-3-methylxanthine undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
科学的研究の応用
7-(2-Phenoxyethyl)-8-morpholino-3-methylxanthine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
作用機序
The mechanism of action of 7-(2-Phenoxyethyl)-8-morpholino-3-methylxanthine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as phosphodiesterases, leading to an increase in intracellular cyclic AMP levels . This, in turn, affects various signaling pathways and cellular processes, resulting in its stimulant and therapeutic effects .
類似化合物との比較
Similar Compounds
Caffeine: A well-known stimulant that also belongs to the xanthine class of compounds.
Theophylline: Another xanthine derivative with bronchodilator effects.
Theobromine: Found in chocolate, with mild stimulant properties.
Uniqueness
7-(2-Phenoxyethyl)-8-morpholino-3-methylxanthine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its phenoxyethyl group enhances its lipophilicity, while the morpholino group contributes to its ability to interact with various biological targets.
特性
| 105522-55-2 | |
分子式 |
C18H21N5O4 |
分子量 |
371.4 g/mol |
IUPAC名 |
3-methyl-8-morpholin-4-yl-7-(2-phenoxyethyl)purine-2,6-dione |
InChI |
InChI=1S/C18H21N5O4/c1-21-15-14(16(24)20-18(21)25)23(9-12-27-13-5-3-2-4-6-13)17(19-15)22-7-10-26-11-8-22/h2-6H,7-12H2,1H3,(H,20,24,25) |
InChIキー |
ODVAGHYWBQCJFU-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCOCC3)CCOC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[2-Oxo-2-(pyridin-4-yl)ethyl]pyridin-1-ium iodide](/img/structure/B14335541.png)

![1H-Pyrazole, 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-nitro-](/img/structure/B14335567.png)




